PF-06260933

准备方法

合成路线和反应条件

PF-6260933 的合成涉及多个步骤,从市售原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以实现所需的 选择性和效力。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

PF-6260933 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和可扩展性进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量和效率。 最终产品经过严格的质量控制措施,以确保符合行业标准 .

化学反应分析

反应类型

PF-6260933 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰分子内的某些官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中,使用各种卤化剂和亲核试剂.

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧形式。 取代反应可以产生一系列具有不同官能团的修饰化合物 .

科学研究应用

In Vitro Studies

Recent studies have shown that PF-06260933 demonstrates selective cytotoxicity against radioresistant breast cancer cells. In an experiment involving parental and radioresistant cell lines, treatment with this compound resulted in a significant reduction in cell viability among the radioresistant cells while sparing the parental cells . Specifically, at a concentration of 40 µM, the survival rates were approximately 60% for radioresistant cells compared to over 80% for parental cells.

In Vivo Efficacy

In vivo studies further corroborate the potential of this compound as an anti-cancer agent. When administered to mice bearing tumors derived from radioresistant breast cancer cells, this compound treatment led to a 40% reduction in tumor growth without affecting the body weight of the mice . This suggests a favorable safety profile alongside its therapeutic effects.

Retinal Neuron Regeneration

Recent research indicates that this compound may promote retinal neuron regeneration from Müller glia cells. In experimental models, inhibition of MAP4K4 led to increased expression of markers associated with neuronal differentiation and regeneration . This suggests that this compound could be a valuable tool in developing treatments for retinal degenerative diseases.

Regulation of Platelet Aggregation

This compound has also been implicated in the regulation of human platelet activation. Studies have shown that it can modulate platelet aggregation responses, indicating potential applications in managing thrombotic disorders . This highlights its versatility beyond oncological applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

PF-6260933 通过选择性抑制 MAP4K4 的活性发挥作用。该激酶参与各种细胞过程,包括炎症、细胞迁移和凋亡。通过抑制 MAP4K4,PF-6260933 可以调节这些过程,从而产生潜在的治疗益处。 该化合物与激酶的活性位点结合,阻止其磷酸化以及随后下游信号通路的激活 .

相似化合物的比较

PF-6260933 在作为 MAP4K4 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:

PF-06260933 盐酸盐: PF-6260933 的盐酸盐形式,具有类似的抑制特性。

This compound 二盐酸盐: 另一种盐形式,具有增强的溶解度和稳定性。

其他 MAP4K4 抑制剂: 如 BI-3406 和 Takinib 等化合物,也靶向 MAP4K4,但在选择性和效力方面可能有所不同

生物活性

PF-06260933 is a selective inhibitor of the MAP4K4 (HGK) kinase, which plays a significant role in various cellular processes, including inflammation, cancer progression, and metabolic regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders.

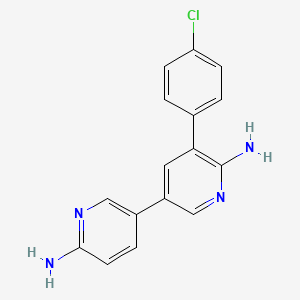

- Chemical Name : 5-(4-Chlorophenyl)-[3,3'-bipyridine]-6,6'-diamine dihydrochloride

- CAS Number : 1883548-86-4

- Purity : ≥98%

This compound primarily inhibits MAP4K4 with an IC50 value of 140 nM. It also demonstrates potent inhibition of MINK and TNIK kinases with IC50 values of 8 nM and 13 nM, respectively . By targeting these kinases, this compound modulates several downstream signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

This compound has been studied extensively in various contexts, revealing its multifaceted biological activity:

1. Anti-Cancer Effects

- Breast Cancer : In studies involving radioresistant breast cancer cells, this compound selectively reduced cell viability in both standard and radioresistant (SR and MR) cell lines while sparing normal cells. At a concentration of 40 μM, it reduced the viability of SR and MR cells to approximately 60% and 50%, respectively .

- Tumor Growth Inhibition : In vivo experiments demonstrated that this compound significantly inhibited tumor growth in mice bearing SR tumors, achieving about a 40% reduction compared to untreated controls .

2. Metabolic Regulation

- This compound has shown the ability to improve fasting hyperglycemia in mouse models, suggesting its potential utility in treating metabolic disorders such as type 2 diabetes .

3. Inflammatory Response Modulation

- Research indicates that MAP4K4 promotes vascular inflammation; thus, inhibiting this kinase with this compound may reduce inflammatory responses associated with conditions like atherosclerosis . In endothelial cells, silencing MAP4K4 led to decreased monocyte adhesion and migration, highlighting its role in inflammation .

Table: Summary of Key Studies Involving this compound

Detailed Research Findings

- Cytotoxicity Mechanism : this compound induces apoptosis in cancer cells by inhibiting DNA repair mechanisms. It was found to increase levels of cleaved caspase 3 and PARP fragments, indicating that the compound promotes programmed cell death through the accumulation of DNA damage .

- Impact on Metabolic Pathways : In hepatocytes, this compound has been shown to influence lipid metabolism significantly. Studies indicate that it may alter the balance between lipid accumulation and oxidative stress response, contributing to its protective effects against non-alcoholic fatty liver disease (NAFLD) .

- In Vivo Efficacy : Animal studies have confirmed that this compound does not adversely affect body weight while effectively reducing tumor sizes in xenograft models. This suggests a favorable therapeutic window for potential clinical applications .

属性

IUPAC Name |

5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4/c17-13-4-1-10(2-5-13)14-7-12(9-21-16(14)19)11-3-6-15(18)20-8-11/h1-9H,(H2,18,20)(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCIHZXOGHCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(C=C3)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PF-06260933 interact with its target, MAP4K4, and what are the downstream effects?

A: this compound acts as a small-molecule inhibitor of Sterile-20-like mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) [, ]. By inhibiting MAP4K4, this compound disrupts the downstream activation of the NF-κB pathway, reducing the expression of matrix metalloproteinase 9 (MMP9). This, in turn, helps to protect the blood-brain barrier by preventing the degradation of tight junction proteins like ZO-1 and claudin 5 []. In the context of diabetes, inhibiting MAP4K4 with this compound could potentially improve insulin sensitivity [].

Q2: What is the evidence for the in vivo efficacy of this compound in preclinical models?

A: In a murine model of subarachnoid hemorrhage, administration of this compound led to a reduction in blood-brain barrier damage, improved neurological function recovery, and decreased expression of p-p65 (a marker of NF-κB activation) and MMP9 []. This suggests that this compound could be a potential therapeutic agent for conditions involving blood-brain barrier disruption. Additionally, this compound, along with a lead compound (17), exhibited promising in vivo activity in a model of insulin resistance [], highlighting its potential as an antidiabetic treatment.

Q3: What are the potential applications of this compound based on its mechanism of action?

A3: Given its ability to inhibit MAP4K4 and downstream signaling pathways, this compound holds potential therapeutic value for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。